molecular formula C6H8ClN3 B13038383 2-(Aminomethyl)-5-chloropyridin-3-amine

2-(Aminomethyl)-5-chloropyridin-3-amine

Cat. No.: B13038383
M. Wt: 157.60 g/mol
InChI Key: LIQVVGWKOYDPGG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chloropyridin-3-amine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-chloropyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 5-chloropyridin-3-amine with formaldehyde and ammonia, leading to the formation of the aminomethyl group. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are employed to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-chloropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted pyridines.

Scientific Research Applications

2-(Aminomethyl)-5-chloropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-chloropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

    5-Chloropyridin-3-amine:

    2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid: Contains a hydroxyl group and a carboxylic acid group, leading to distinct biological activities.

Uniqueness

2-(Aminomethyl)-5-chloropyridin-3-amine is unique due to the presence of both the aminomethyl group and the chlorine atom. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-(aminomethyl)-5-chloropyridin-3-amine

InChI

InChI=1S/C6H8ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2,8-9H2

InChI Key

LIQVVGWKOYDPGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)CN)Cl

Origin of Product

United States

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